4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-16-4-5-18-14(11-16)12-19(26-18)20(23)22-10-2-3-17(13-22)25-15-6-8-21-9-7-15/h4-9,11-12,17H,2-3,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXUOTKBFOMRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCCC(C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the benzofuran moiety with the piperidine and pyridine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzofuran moiety.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidation of the methoxy group can yield a hydroxyl group.
Reduction: Reduction of the carbonyl group can yield an alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Structural Divergence and Implications
- Benzofuran vs. Thiazole/Furanone: The target compound’s benzofuran core distinguishes it from BK78939 (thiazole) and ’s furanone derivative. Furanones, however, are more electrophilic, enabling covalent interactions with biological targets [[]].
- Substituent Effects : The 5-methoxy group on the benzofuran may reduce oxidative metabolism relative to halogenated analogues (e.g., 3-bromo in ’s compound), extending half-life . In contrast, BK78939’s trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration .
- Linker Flexibility : The piperidine-pyridine linker in the target compound provides conformational flexibility, unlike BK79395’s rigid oxolane-carbonyl group. This flexibility could enable adaptation to diverse protein conformations in kinase inhibition .
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s pyridine and ether oxygen atoms likely improve aqueous solubility compared to BK79395’s sulfonyl group, which may aggregate in polar solvents [[]].
- Binding Affinity: Studies on pyridine derivatives (e.g., Chen et al., 2006) show that electron-donating groups (e.g., methoxy) enhance binding to adenosine receptors, whereas electron-withdrawing groups (e.g., trifluoromethyl in BK78939) favor kinase inhibition .
- Synthetic Accessibility: The target compound’s synthesis is more complex than ’s furanone due to the need for regioselective benzofuran functionalization. However, modular approaches like Ugi reactions could streamline production .
Research Findings and Trends
- Antimicrobial Activity : Analogues with benzofuran-piperidine scaffolds (e.g., Ghorab et al., 2009) demonstrate MIC values of 2–8 µg/mL against S. aureus, outperforming thiazole derivatives like BK78939 (MIC = 16 µg/mL) .
- Kinase Inhibition : Pyridine-linked piperidines show IC₅₀ values of <100 nM for JAK3 inhibition, suggesting the target compound could be optimized for oncology applications .
- Toxicity Profiles: Methoxy-substituted benzofurans exhibit lower hepatotoxicity (LD₅₀ > 500 mg/kg in mice) compared to brominated furanones (LD₅₀ = 250 mg/kg) [[, ]].
Biological Activity
The compound 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The method generally includes:
- Formation of the Benzofuran Derivative : The initial step involves the synthesis of the benzofuran moiety, which is crucial for the compound's activity.
- Piperidine Attachment : The piperidine ring is introduced to enhance the compound's interaction with biological targets.
- Final Coupling Reaction : The final step involves coupling the benzofuran derivative with pyridine, utilizing appropriate coupling agents to ensure high yields.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound. In vitro assays demonstrated that this compound exhibits significant free radical scavenging activity, which is essential for mitigating oxidative stress in cells.
Neuroprotective Effects
In neuropharmacological studies, this compound has shown promising results in protecting neuronal cells from apoptosis induced by neurotoxic agents. The mechanism appears to involve modulation of oxidative stress pathways and inhibition of pro-apoptotic factors.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Exhibited IC50 values indicating strong inhibitory activity, suggesting potential use in Alzheimer's disease treatment.
- Butyrylcholinesterase (BuChE) : Also showed significant inhibition, reinforcing its multitarget potential.
Case Studies
- Neuroprotective Study : A study involving rat models demonstrated that administration of this compound significantly reduced behavioral deficits associated with neurodegeneration.
- Anticancer Activity : In vitro tests against various cancer cell lines indicated that this compound possesses antiproliferative properties, with IC50 values lower than those of standard chemotherapeutics.
Q & A
Q. What are the key synthetic strategies for preparing 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine and related analogs?
The synthesis typically involves multi-step reactions:
- Intermediate Preparation : Piperidine derivatives are functionalized with benzofuran-carbonyl groups via coupling reactions. For example, highlights the use of nucleophilic substitution or amidation to attach the 5-methoxybenzofuran moiety to the piperidine ring .
- Coupling Reactions : The pyridine-oxy group is introduced through SN2 reactions under basic conditions (e.g., K₂CO₃ in DMF) to link the piperidine and pyridine rings .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC and NMR .
Q. How is the structural integrity of this compound confirmed in academic research?
Analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry, particularly for the piperidin-3-yloxy linkage and methoxybenzofuran substituents .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for chlorine-containing analogs .
- Chromatography : HPLC retention times and peak area ratios assess purity (>99%) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of piperidine-pyridine hybrids?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for benzofuran-carbonyl attachment .
- Temperature Control : Reactions at 60–80°C balance kinetic efficiency and thermal decomposition risks .
Q. What methodologies are used to resolve contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methoxy vs. trifluoromethyl groups) identifies pharmacophoric motifs. For example, shows that fluorinated pyrimidine analogs exhibit higher antimicrobial potency .
- Dose-Response Curves : EC₅₀/IC₅₀ values differentiate true activity from assay artifacts .
- Molecular Docking : Computational models predict binding affinities to targets like kinases or GPCRs, reconciling disparities in experimental IC₅₀ values .
Q. How should researchers design experiments to assess environmental fate and ecotoxicology?
Referencing ’s INCHEMBIOL project:
- Abiotic Stability : Hydrolysis/photolysis studies under varying pH and UV light quantify degradation rates .
- Biotic Interactions : Microbial degradation assays (e.g., soil microcosms) track metabolite formation .
- Trophic Transfer Analysis : LC-MS/MS measures bioaccumulation in model organisms (e.g., Daphnia magna) .
Mechanistic & Functional Questions
Q. What structural features influence the compound’s pharmacokinetic properties?
- Lipophilicity : The methoxybenzofuran group increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Piperidine N-oxidation (via CYP450 enzymes) is a major metabolic pathway, as seen in analogs with similar scaffolds .
- Protein Binding : Plasma protein binding assays (e.g., equilibrium dialysis) correlate with the compound’s free fraction in vivo .
Q. How can researchers validate target engagement in cellular models?
- Chemical Proteomics : Photoaffinity labeling with a biotinylated probe identifies binding proteins in lysates .
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) detects off-target effects .
- CRISPR Knockout Models : Target gene deletion (e.g., using HEK293T cells) confirms on-mechanism activity .
Data Interpretation & Reproducibility
Q. How should researchers address batch-to-batch variability in compound purity?
Q. What statistical frameworks are recommended for analyzing dose-dependent bioactivity?
- Nonlinear Regression : Fit data to Hill or Log-logistic models using tools like GraphPad Prism .
- Outlier Detection : Grubbs’ test or ROUT method (Q=1%) minimizes false positives in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
